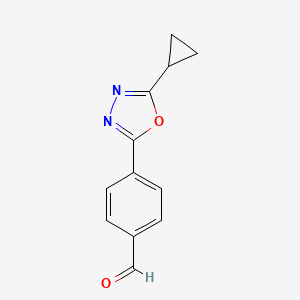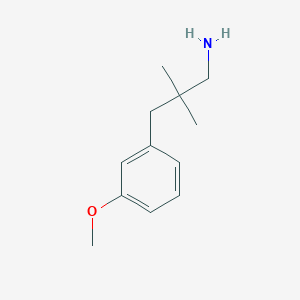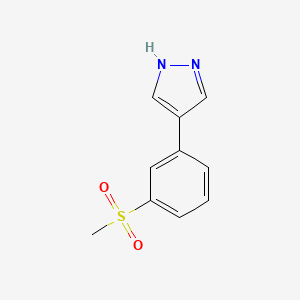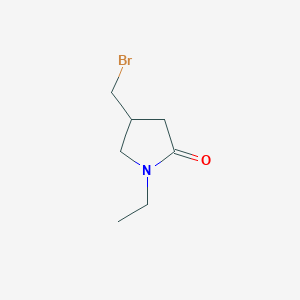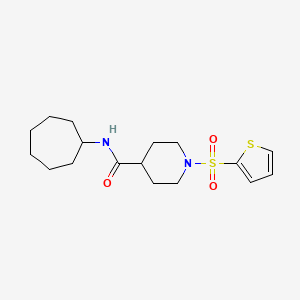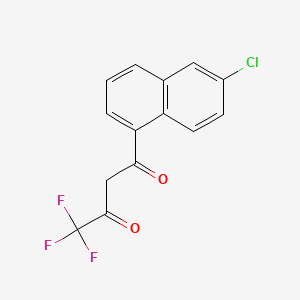
1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of a chloronaphthalene moiety and a trifluorobutane-1,3-dione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 6-chloronaphthalene with trifluorobutane-1,3-dione under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of trifluorobutane-1,3-dione reacts with 6-chloronaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential use in medicinal chemistry as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The trifluorobutane-1,3-dione moiety can also interact with biological membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloronaphthalen-2-yl)ethan-1-one: Similar in structure but lacks the trifluorobutane-1,3-dione group.
6-Chloronaphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of the trifluorobutane-1,3-dione moiety.
1-(6-Chloronaphthalen-1-yl)ethanol: Contains an alcohol group instead of the trifluorobutane-1,3-dione moiety.
Uniqueness
1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of both a chloronaphthalene moiety and a trifluorobutane-1,3-dione group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H8ClF3O2 |
|---|---|
Molecular Weight |
300.66 g/mol |
IUPAC Name |
1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C14H8ClF3O2/c15-9-4-5-10-8(6-9)2-1-3-11(10)12(19)7-13(20)14(16,17)18/h1-6H,7H2 |
InChI Key |
FFVUCXXRAXDWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)
![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)

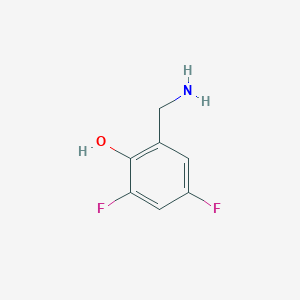
![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
![Spiro[2.4]heptan-4-ylmethanamine](/img/structure/B15316953.png)
